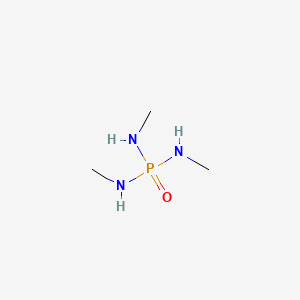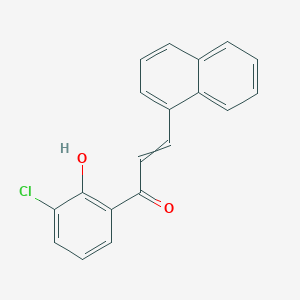![molecular formula C20H12O4Si B14736834 2,2'-Spirobi[naphtho[1,8-de][1,3,2]dioxasiline] CAS No. 6398-59-0](/img/structure/B14736834.png)
2,2'-Spirobi[naphtho[1,8-de][1,3,2]dioxasiline]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Spirobi[naphtho[1,8-de][1,3,2]dioxasiline] is a chemical compound known for its unique structure and properties It is a spiro compound, meaning it has a twisted structure where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2,2’-Spirobi[naphtho[1,8-de][1,3,2]dioxasiline] typically involves the base-catalyzed twin polymerization of the monomer. This process can be carried out using various substrates such as multi-walled carbon nanotubes, polyacrylonitrile particles, and copper particles . The polymerization is catalyzed by tertiary amines like 1,4-diazabicyclo[2.2.2]octane or secondary amines like pyrrolidine, depending on the substrate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the twin polymerization technique used in laboratory settings could potentially be scaled up for industrial applications. This would involve optimizing the reaction conditions and catalysts to ensure efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Spirobi[naphtho[1,8-de][1,3,2]dioxasiline] undergoes various chemical reactions, including oxidation, reduction, and substitution. The twin polymerization process itself is a significant reaction where the monomer forms a hybrid material layer on substrates .
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include phenolic resin-silica hybrid materials and microporous carbon layers .
Wissenschaftliche Forschungsanwendungen
2,2’-Spirobi[naphtho[1,8-de][1,3,2]dioxasiline] has several scientific research applications:
Materials Science: Used in the creation of nanostructured materials and coatings.
Chemistry: Acts as a monomer in twin polymerization processes to create hybrid materials.
Biology and Medicine:
Wirkmechanismus
The mechanism of action for 2,2’-Spirobi[naphtho[1,8-de][1,3,2]dioxasiline] involves its ability to undergo twin polymerization, forming hybrid materials with unique properties. The molecular targets and pathways involved in this process include the interaction of the monomer with various substrates and catalysts, leading to the formation of nanostructured layers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Spirobi[4H-1,3,2-benzodioxasiline]: Another spiro compound with similar polymerization properties.
4H,4’H-2,2’-Spirobi[benzo[d][1,3,2]dioxasiline]: Used in the preparation of fluorine-doped silica and mesoporous carbon.
Uniqueness
2,2’-Spirobi[naphtho[1,8-de][1,3,2]dioxasiline] is unique due to its specific structural configuration and its ability to form hybrid materials with high surface area and porosity. This makes it particularly valuable in materials science and industrial applications .
Eigenschaften
CAS-Nummer |
6398-59-0 |
|---|---|
Molekularformel |
C20H12O4Si |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
3,3'-spirobi[2,4-dioxa-3-silatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene] |
InChI |
InChI=1S/C20H12O4Si/c1-5-13-6-2-10-16-19(13)15(9-1)21-25(22-16)23-17-11-3-7-14-8-4-12-18(24-25)20(14)17/h1-12H |
InChI-Schlüssel |
NVDRRULJYUVKRN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)O[Si]4(OC3=CC=C2)OC5=CC=CC6=C5C(=CC=C6)O4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



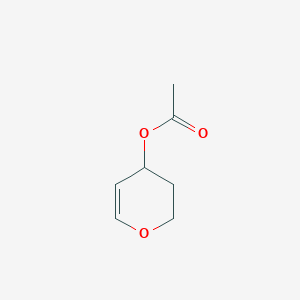
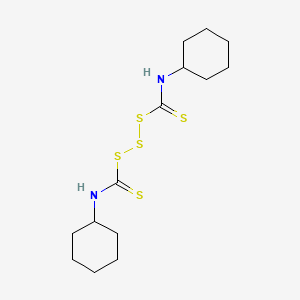
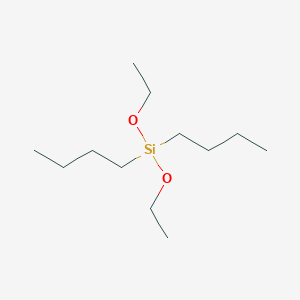
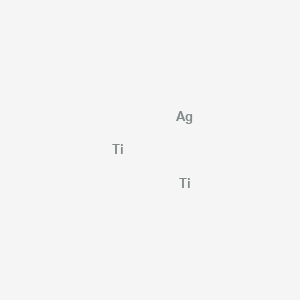
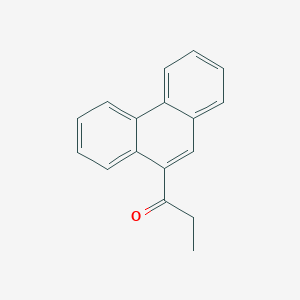
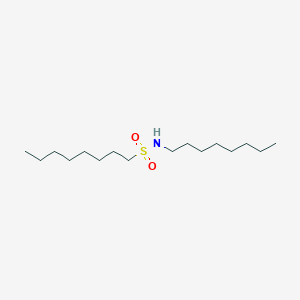
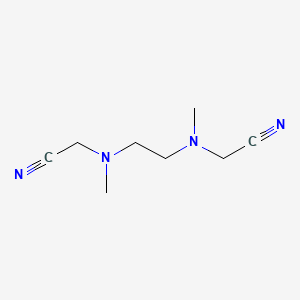

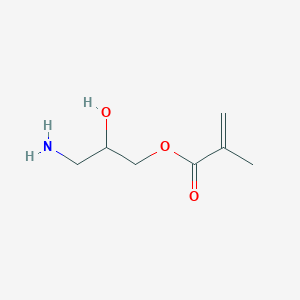
![1,1'-[(Phenylimino)dimethanediyl]dinaphthalen-2-ol](/img/structure/B14736852.png)
